Bimedrazole Demonstrates 32-Fold Higher Potency than Dexamethasone in Human GR Transactivation Assays
In a standardized human GR transactivation assay using a luciferase reporter, bimedrazole (DAC) exhibited an EC50 of 0.04 nM, resulting in a relative potency (REP) 32 times greater than that of dexamethasone [1]. This potency difference is quantified by the ratio of EC50 values, where dexamethasone's EC50 was 1.4 nM (REP = 1) [1].
| Evidence Dimension | GR Agonist Potency (Human GR Transactivation) |
|---|---|
| Target Compound Data | EC50 = 0.04 nM (95% CI: 0.04 to 0.05 nM); REP = 32 |
| Comparator Or Baseline | Dexamethasone: EC50 = 1.4 nM (95% CI: 1 to 1.8 nM); REP = 1 |
| Quantified Difference | Bimedrazole is 32-fold more potent (1.4 nM / 0.04 nM = 35; reported REP = 32) |
| Conditions | Human GR (hGR) luciferase reporter gene transactivation assay in vitro |
Why This Matters
This 32-fold potency differential enables studies requiring maximal GR activation at significantly lower compound concentrations, minimizing potential off-target or solvent-related artifacts.
- [1] Garoche C, Aït-Aïssa S, Boulahtouf A, et al. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids. Front Endocrinol (Lausanne). 2023 Jul 31;14:1223456. View Source
